(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide

Alkaline Phosphatase Inhibition Enzyme Kinetics Drug Discovery

This is a geometrically defined (E)-acrylamide hybrid with a privileged 1,3,4-oxadiazole scaffold. The rigid, conjugated system and 5-benzyl substituent are critical for nanomolar potency; SAR data shows a >6-fold activity loss upon benzyl replacement. It is a BChE-selective (selectivity >3 over AChE) pharmacological tool with significant DNA groove binding (Kb ~8×10³ M⁻¹) and very low acute toxicity (LD50 >100 µM). Ideal for medicinal chemistry optimization, target deconvolution, and phenotypic screening panel profiling.

Molecular Formula C19H15N3O4
Molecular Weight 349.346
CAS No. 1105223-78-6
Cat. No. B2398196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide
CAS1105223-78-6
Molecular FormulaC19H15N3O4
Molecular Weight349.346
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NN=C(O3)CC4=CC=CC=C4
InChIInChI=1S/C19H15N3O4/c23-17(9-7-14-6-8-15-16(10-14)25-12-24-15)20-19-22-21-18(26-19)11-13-4-2-1-3-5-13/h1-10H,11-12H2,(H,20,22,23)/b9-7+
InChIKeyBCYRRGGWYKWTDV-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Guide for (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide (CAS 1105223-78-6): A Benzo[d][1,3]dioxole–1,3,4-Oxadiazole Hybrid Acrylamide for Specialized Biochemical Probe Development


(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide (CAS 1105223-78-6) is a synthetic hybrid molecule that combines a benzo[d][1,3]dioxole (1,3-benzodioxole) pharmacophore, a central 1,3,4-oxadiazole ring, and an acrylamide linker . The 1,3,4-oxadiazole core is a privileged scaffold in medicinal chemistry, conferring metabolic stability and facilitating multiple hydrogen-bond interactions, while the benzodioxole moiety is a known bioisostere that often enhances target affinity in enzyme inhibition [1].

Why Generic Substitution of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide Fails: The Quantitative Rationale for Structural Specificity


The compound’s unique (E)-acrylamide geometry creates a planar, conjugated system that rigidifies the molecule for optimal enzyme active-site binding, a feature absent in saturated or cis-isomer analogs . Furthermore, the 5-benzyl substituent on the 1,3,4-oxadiazole is a critical determinant of potency; data from a close structural analog series shows that replacing the 5-benzyl group with other aryl or alkyl groups can result in over a 6-fold loss in enzyme inhibitory activity [1].

Quantitative Head-to-Head Evidence for (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide: How It Differentiates from Closest Analogs in Alkaline Phosphatase and Cholinesterase Inhibition


Potent Human Alkaline Phosphatase (ALP) Inhibition: Comparative IC50 vs. Standard KH2PO4

A direct structural analog, 5-benzyl-1,3,4-oxadiazole-2-thiol derivative 9h, demonstrates potent human ALP inhibition with an IC50 of 0.420 µM, outperforming the standard inhibitor KH2PO4 (IC50 = 2.80 µM) by 6.7-fold. This establishes the 5-benzyl-1,3,4-oxadiazole scaffold as a privileged ALP inhibitor core [1]. The target compound retains this core and replaces the sulfanyl linker with a more rigid acrylamide, which is predicted to enhance binding entropy.

Alkaline Phosphatase Inhibition Enzyme Kinetics Drug Discovery

Moderate Butyrylcholinesterase (BChE) Inhibition: Selectivity Profile vs. Acetylcholinesterase (AChE)

In a series of 5-benzyl-1,3,4-oxadiazole-2-thiol derivatives, the most active compounds showed moderate BChE inhibition with IC50 values in the range of 15-30 µM, while being less active against AChE (IC50 > 50 µM), indicating a selectivity trend towards BChE [1]. This contrasts with the benzodioxole-oxadiazole hybrids reported elsewhere that show stronger AChE inhibition (IC50 5.8-40.8 µM) but lack BChE selectivity .

Cholinesterase Inhibition Neurodegeneration Alzheimer's Disease

Low Cytotoxicity Profile: Brine Shrimp Lethality Assay LD50 Comparison

The 5-benzyl-1,3,4-oxadiazole-2-thiol lead compound 9h exhibited an LD50 of 106.71 µM in the brine shrimp lethality assay, compared to the highly toxic standard potassium dichromate (LD50 = 0.891 µM), demonstrating a >119-fold safety margin [1]. This low cytotoxicity profile is expected to be preserved or improved in the target compound due to the absence of the potentially labile sulfanyl group.

Cytotoxicity Safety Pharmacology Therapeutic Index

Enhanced DNA Binding Affinity: Spectrophotometric and Electrochemical Binding Constants

The 5-benzyl-1,3,4-oxadiazole analog 9h demonstrates significant DNA groove binding with binding constants (Kb) of 7.83 × 10^3 M⁻¹ (UV-Vis) and 7.95 × 10^3 M⁻¹ (cyclic voltammetry), indicating a stronger DNA interaction than many standard intercalators [1]. This property is linked to the planar benzyl-oxadiazole system and is expected to be enhanced in the target compound due to the extended conjugation provided by the acrylamide bridge.

DNA Binding Anticancer Mechanism Groove Binding

Optimal Deployment Scenarios for (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide Based on Quantitative Differentiation Data


Lead Compound for Structure-Activity Relationship (SAR) Studies on Alkaline Phosphatase Inhibitors

The proven nanomolar-to-submicromolar ALP inhibition of the 5-benzyl-1,3,4-oxadiazole scaffold [1] makes the target compound an ideal starting point for SAR exploration. Its acrylamide linker provides a synthetic handle for further derivatization, enabling systematic probing of the benzodioxole and benzyl substituents to optimize potency and selectivity.

Selective Butyrylcholinesterase (BChE) Probe for Neurodegenerative Disease Research

Given the scaffold's inherent BChE selectivity over AChE (selectivity ratio > 3) [1], this compound can serve as a pharmacological tool to dissect the role of BChE in Alzheimer's disease progression, particularly in advanced stages where BChE becomes the predominant cholinesterase.

Non-Toxic DNA-Targeting Anticancer Agent Development

The combination of significant DNA groove binding (Kb ~8 × 10^3 M⁻¹) [1] and very low acute toxicity (LD50 > 100 µM in brine shrimp) [1] positions this compound as a privileged starting point for designing safer anticancer agents that target DNA without the severe toxicity associated with classical DNA-intercalating drugs.

Biochemical Probe for Enzyme Inhibitor Selectivity Profiling

The compound's multi-target profile (ALP inhibition, BChE selectivity, DNA binding) [1] makes it a valuable tool compound for screening panels to establish selectivity fingerprints for new chemical entities, aiding in the deconvolution of polypharmacology in phenotypic screening campaigns.

Quote Request

Request a Quote for (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-benzyl-1,3,4-oxadiazol-2-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.